![molecular formula C19H12N4O4S B2832429 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377052-68-1](/img/structure/B2832429.png)
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N4O4S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
The molecular formula of the compound is C21H17N3O2S, with a molecular weight of approximately 375.45 g/mol. The structure includes:
- Benzo[d][1,3]dioxole moiety, which is often associated with various bioactive compounds.
- Thiazole ring substituted with a nitrophenyl group, known for its diverse biological activities.
- Acrylonitrile segment that may enhance the compound's reactivity and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. In particular, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxic effects of thiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), several compounds demonstrated promising results:
Compound ID | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
5 | A549 | 6.26 ± 0.33 | 2D |
6 | HCC827 | 6.48 ± 0.11 | 2D |
9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These findings suggest that derivatives of the compound may have potential as antitumor agents, particularly in two-dimensional (2D) assays where cell proliferation was significantly inhibited compared to three-dimensional (3D) cultures .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. A related study evaluated various thiazole derivatives for their antibacterial activity against Escherichia coli and Staphylococcus aureus using broth microdilution methods.
Antimicrobial Efficacy Table
Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5 | E. coli | 50 μg/mL |
6 | S. aureus | 50 μg/mL |
These results indicate that thiazole derivatives can exhibit effective antibacterial properties, suggesting that This compound may also possess similar activities .
Mechanistic Insights
The mechanism of action for compounds like This compound often involves interaction with biological macromolecules such as DNA and proteins. Studies suggest that these compounds may bind within the minor groove of DNA, disrupting cellular processes essential for tumor growth and microbial viability .
科学的研究の応用
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzodioxole can reduce the secretion of α-fetoprotein in Hep3B cancer cells, indicating potential anticancer efficacy. Specifically, one derivative showed a reduction in cell cycle progression at the G2-M phase, comparable to doxorubicin, a standard chemotherapeutic agent.
Case Study: Hep3B Cancer Cell Line
Compound | α-Fetoprotein Level (ng/ml) | G2-M Phase Arrest (%) |
---|---|---|
Control | 2519.17 | - |
Compound 2a | 1625.8 | 8.07 |
Doxorubicin | - | 7.4 |
This table summarizes findings from a study evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays using the DPPH method revealed varying degrees of antioxidant activity among synthesized compounds. Some derivatives exhibited IC50 values significantly lower than that of Trolox, a well-known antioxidant.
Other Biological Activities
Compounds with similar structural features have been reported to possess anti-inflammatory and antimicrobial activities. The thiazole ring is particularly noted for its role in various pharmacological applications, including antiviral and anticonvulsant properties.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of benzodioxole to evaluate their biological activities. A series of compounds were synthesized and tested against different cancer cell lines, revealing promising results for several derivatives in inhibiting cell proliferation and inducing apoptosis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific biological targets such as tyrosine kinases involved in cancer progression. These computational models suggest that the structural characteristics of the compound may facilitate interactions with key enzymes involved in tumor growth.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-3-6-17-18(7-14)27-11-26-17)19-22-16(10-28-19)12-1-4-15(5-2-12)23(24)25/h1-7,9-10,21H,11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMJYSIDUWJCX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。